molecular formula C21H22F2N4O3 B5149554 1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(4-FLUOROBENZOYL)PIPERAZINE

1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(4-FLUOROBENZOYL)PIPERAZINE

Cat. No.: B5149554
M. Wt: 416.4 g/mol
InChI Key: CACZVILNBQHETK-UHFFFAOYSA-N
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Description

1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(4-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that features a combination of fluorinated aromatic rings, a nitro group, and nitrogen-containing heterocycles

Preparation Methods

The synthesis of 1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(4-FLUOROBENZOYL)PIPERAZINE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Fluorination: Substitution of hydrogen atoms with fluorine atoms on the aromatic rings.

    Formation of Piperazine Ring: Cyclization reactions to form the piperazine ring.

    Coupling Reactions: Use of coupling agents to link the different aromatic and heterocyclic components.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(4-FLUOROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(4-FLUOROBENZOYL)PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: The compound can be used to study the interactions between fluorinated aromatic compounds and biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(4-FLUOROBENZOYL)PIPERAZINE involves its interaction with molecular targets, such as enzymes or receptors. The nitro group and fluorinated aromatic rings may play a role in binding to these targets, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(4-FLUOROBENZOYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-[4-FLUORO-2-NITROPHENYL]-4-(4-FLUOROBENZOYL)PIPERAZINE: Lacks the pyrrolidine ring, which may affect its biological activity and binding properties.

    1-[4-FLUORO-2-NITRO-5-(MORPHOLIN-4-YL)PHENYL]-4-(4-FLUOROBENZOYL)PIPERAZINE: Contains a morpholine ring instead of a pyrrolidine ring, which may lead to different pharmacokinetic and pharmacodynamic properties.

The uniqueness of this compound lies in its specific combination of functional groups and heterocycles, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O3/c22-16-5-3-15(4-6-16)21(28)26-11-9-25(10-12-26)19-14-18(24-7-1-2-8-24)17(23)13-20(19)27(29)30/h3-6,13-14H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACZVILNBQHETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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